molecular formula C20H16N2O B13945187 1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- CAS No. 866545-86-0

1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]-

Cat. No.: B13945187
CAS No.: 866545-86-0
M. Wt: 300.4 g/mol
InChI Key: CDOXWUSKKVJJCR-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors. The structure of this compound includes a pyridine ring fused to a pyrrole ring, with a phenylmethoxyphenyl group attached at the 3-position.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-1H-pyrrolo[2,3-b]pyridine with 4-(phenylmethoxy)phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is typically carried out in an inert atmosphere with a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve similar coupling reactions but on a larger scale with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the 3-position of the pyridine ring, where the phenylmethoxyphenyl group is attached. Common reagents include alkyl halides and strong bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- involves its interaction with fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]- can be compared with other similar compounds, such as:

Properties

CAS No.

866545-86-0

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C20H16N2O/c1-2-5-15(6-3-1)14-23-17-10-8-16(9-11-17)19-13-22-20-18(19)7-4-12-21-20/h1-13H,14H2,(H,21,22)

InChI Key

CDOXWUSKKVJJCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CNC4=C3C=CC=N4

Origin of Product

United States

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